

# An In-depth Technical Guide to 1,6-Dinitrocarbazole: Physical and Chemical Properties

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## Compound of Interest

Compound Name: **1,6-Dinitrocarbazole**

Cat. No.: **B1606591**

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This technical guide provides a comprehensive overview of the physical and chemical properties of **1,6-Dinitrocarbazole**, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its synthesis, spectroscopic characteristics, and structural properties, presenting quantitative information in accessible tables and detailing relevant experimental protocols.

## Core Physical and Chemical Properties

**1,6-Dinitrocarbazole** is a nitro-substituted derivative of carbazole. The introduction of nitro groups to the carbazole core significantly influences its electronic properties and chemical reactivity. While data for the 1,6-isomer is less abundant than for its 3,6-dinitro counterpart, key characteristics have been reported.

## Physicochemical Data Summary

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>7</sub> N <sub>3</sub> O <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	257.20 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
CAS Number	3062-57-5	<a href="#">[1]</a>
Appearance	Yellow to brown solid	<a href="#">[3]</a>
Melting Point	365-367 °C	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[7]</a>
Boiling Point (Predicted)	537.2 ± 30.0 °C	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Density (Predicted)	1.610 ± 0.06 g/cm <sup>3</sup>	<a href="#">[1]</a> <a href="#">[3]</a>
pKa (Predicted)	12.91 ± 0.30	<a href="#">[1]</a>
LogP (Predicted)	3.1375	<a href="#">[5]</a>
Topological Polar Surface Area (TPSA)	102.07 Å <sup>2</sup>	<a href="#">[5]</a>
Hydrogen Bond Donor Count	1	<a href="#">[5]</a> <a href="#">[6]</a>
Hydrogen Bond Acceptor Count	5	<a href="#">[6]</a>
Rotatable Bond Count	2	<a href="#">[5]</a>

## Spectroscopic and Structural Data

Spectroscopic analysis is crucial for the identification and characterization of **1,6-Dinitrocarbazole**. While a complete set of spectra for the 1,6-isomer is not readily available in the public domain, data for related dinitrocarbazole derivatives provide insight into the expected spectral features. For instance, the nitration of 9-ethyl-3-methylcarbazole yields the 1,6-dinitro derivative, and its crystal structure has been determined.[\[8\]](#)

In the crystal structure of 9-ethyl-3-methyl-**1,6-dinitrocarbazole**, the 6-nitro group is nearly coplanar with the carbazole ring system, while the 1-nitro group is twisted out of the plane due to steric hindrance from the adjacent ethyl group.[\[8\]](#)[\[9\]](#) This steric effect is a key feature of substitution at the 1-position of the carbazole ring. The bond lengths at the points of nitro group

attachment are slightly longer than in unsubstituted carbazole, and the interior bond angles are also slightly larger.[\[8\]](#)

## Experimental Protocols

### Synthesis of Dinitrocarbazoles

The synthesis of dinitrocarbazoles typically involves the electrophilic nitration of carbazole or its derivatives. The position of nitration is directed by the existing substituents and the reaction conditions.

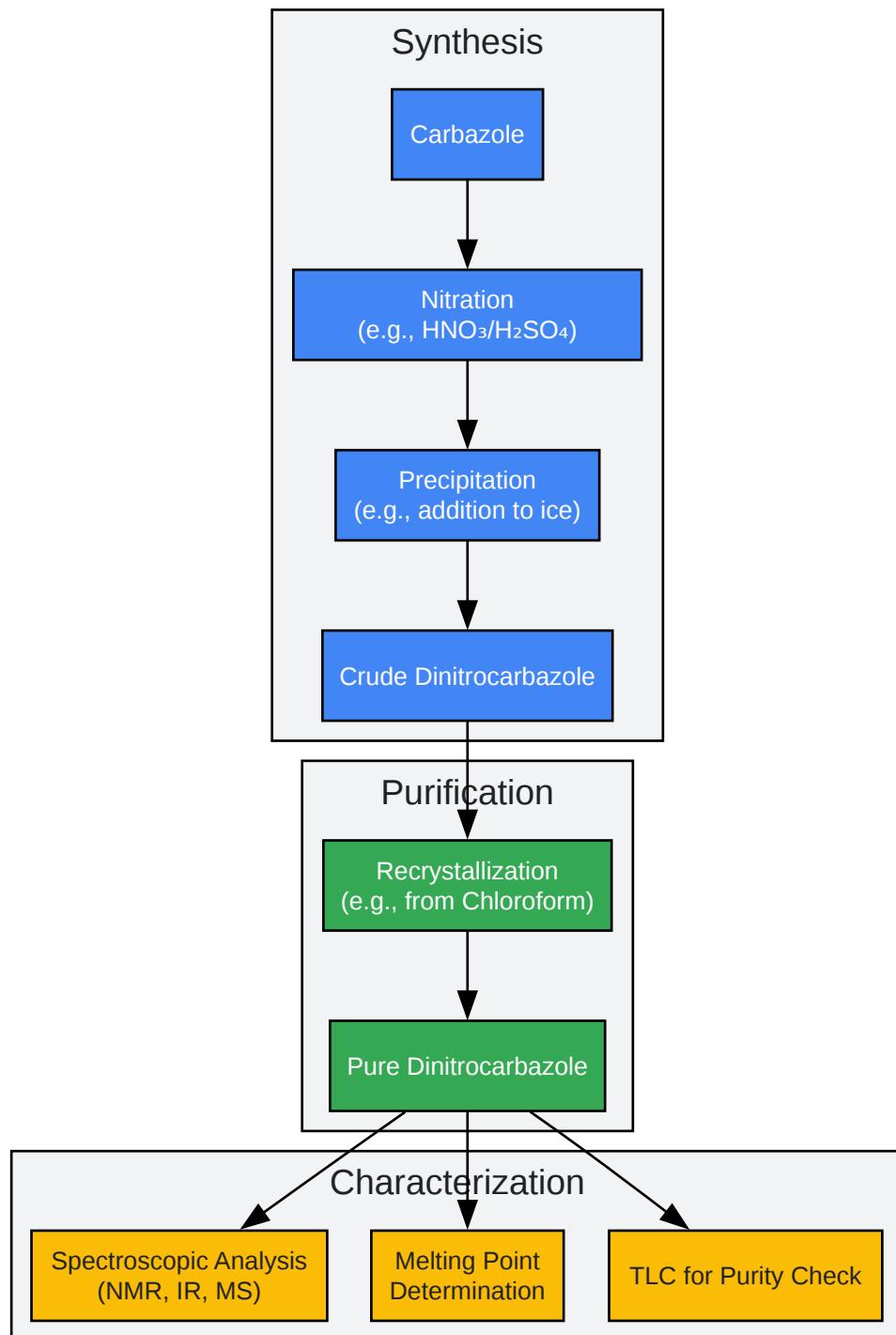
A general procedure for the dinitration of carbazole to yield 3,6-dinitrocarbazole involves the following steps[\[10\]](#):

- Dissolve carbazole (0.02 M) in glacial acetic acid (0.08 M) with gentle warming.
- Add concentrated sulfuric acid (0.15 M) with vigorous stirring.
- Cool the mixture to 3 °C in an ice bath.
- Add a pre-cooled mixture of concentrated nitric acid (0.02 M) and sulfuric acid (0.01 M) dropwise, maintaining the temperature below 10 °C.
- After the addition is complete, let the mixture stand at room temperature for 30 minutes.
- Pour the reaction mixture onto crushed ice to precipitate the product.
- Filter the precipitate and wash thoroughly with water.
- Recrystallize the crude product from chloroform.

For the synthesis of 1,6-dinitro derivatives, a multi-step process may be required, often involving blocking of the more reactive 3 and 6 positions or starting with a pre-substituted carbazole to direct the nitration to the 1 and 6 positions.[\[8\]\[11\]](#) Photochemical nitration using tetrinitromethane has also been employed for the synthesis of specific dinitrocarbazole isomers.[\[8\]](#)

The following diagram illustrates a generalized workflow for the synthesis and characterization of dinitrocarbazoles.

### Generalized Workflow for Dinitrocarbazole Synthesis



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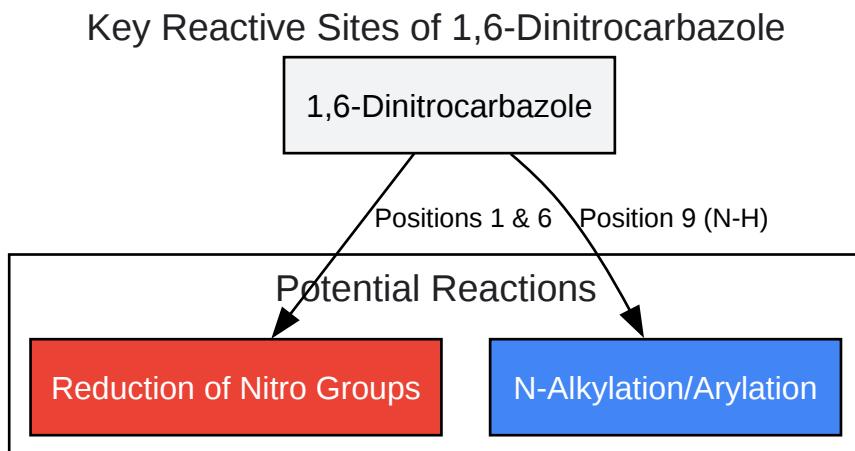
A generalized workflow for the synthesis and characterization of dinitrocarbazoles.

## Chemical Reactivity and Potential Applications

The chemical reactivity of **1,6-Dinitrocarbazole** is largely dictated by the electron-withdrawing nature of the two nitro groups and the presence of the N-H proton on the pyrrole ring.

- Reduction of Nitro Groups: The nitro groups can be reduced to amino groups, yielding diaminocarbazoles.[8] These amino derivatives are valuable intermediates for the synthesis of dyes, pharmaceuticals, and polymers.[8]
- N-Substitution: The nitrogen atom of the carbazole ring can be alkylated or arylated to produce N-substituted derivatives. These modifications can alter the compound's solubility, electronic properties, and biological activity.[10][12]

The following diagram illustrates the key reactive sites on the **1,6-Dinitrocarbazole** molecule.



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Key reactive sites on the **1,6-Dinitrocarbazole** molecule.

Carbazole derivatives, in general, exhibit a wide range of biological activities, including antimicrobial, antitumor, and neuroprotective properties.[12] While specific biological data for **1,6-Dinitrocarbazole** is limited, related dinitro compounds have been investigated for their potential as antioxidant and enzyme inhibitors.[13] The dinitro substitution pattern makes these

compounds interesting candidates for further investigation in medicinal chemistry and materials science.[8][10][12]

## Safety and Handling

**1,6-Dinitrocarbazole** should be handled in a well-ventilated area using appropriate personal protective equipment, including safety goggles, gloves, and protective clothing.[14] Avoid the formation of dust and aerosols.[14] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[14] As with many nitroaromatic compounds, it may be flammable and have potential for thermal decomposition, although specific data on its thermal stability is not widely available.[14][15][16]

This guide serves as a foundational resource on **1,6-Dinitrocarbazole**. Further experimental investigation is warranted to fully elucidate its properties and potential applications.

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